1,4-Bis(dichlorophosphino)benzene
Overview
Description
1,4-Bis(dichlorophosphino)benzene is an organophosphorus compound with the molecular formula C6H4Cl4P2. This compound is characterized by the presence of two dichlorophosphino groups attached to a benzene ring in the para positions. It is a valuable precursor in the synthesis of various organophosphorus compounds and is widely used in coordination chemistry and catalysis .
Preparation Methods
1,4-Bis(dichlorophosphino)benzene can be synthesized through several methods. One common synthetic route involves the chlorination of 1,4-diphosphinobenzene using phosphorus pentachloride (PCl5). This reaction typically yields high amounts of the desired product . Another method involves the reaction of benzene with phosphorus trichloride (PCl3) in the presence of aluminum chloride (AlCl3), followed by the removal of aluminum chloride using phosphorus oxychloride (POCl3) . These methods are efficient and provide high yields of this compound.
Chemical Reactions Analysis
1,4-Bis(dichlorophosphino)benzene undergoes various chemical reactions, including:
Substitution Reactions: The dichlorophosphino groups can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different phosphorus-containing products.
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and transition metal salts. The major products formed from these reactions are various organophosphorus compounds and metal complexes .
Scientific Research Applications
1,4-Bis(dichlorophosphino)benzene has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Bis(dichlorophosphino)benzene primarily involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in various catalytic processes, facilitating chemical reactions by providing an optimal environment for the reactants .
Comparison with Similar Compounds
1,4-Bis(dichlorophosphino)benzene can be compared with other similar compounds such as:
1,2-Bis(dichlorophosphino)benzene: This compound has the dichlorophosphino groups in the ortho positions and is used in similar applications.
1,3-Bis(dichlorophosphino)benzene: With the groups in the meta positions, it also serves as a ligand in coordination chemistry.
The uniqueness of this compound lies in its para substitution pattern, which provides distinct steric and electronic properties compared to its ortho and meta counterparts .
Properties
IUPAC Name |
dichloro-(4-dichlorophosphanylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl4P2/c7-11(8)5-1-2-6(4-3-5)12(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHQZYHUJQNOJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(Cl)Cl)P(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl4P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400493 | |
Record name | 1,4-BIS(DICHLOROPHOSPHINO)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10498-56-3 | |
Record name | 1,4-BIS(DICHLOROPHOSPHINO)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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